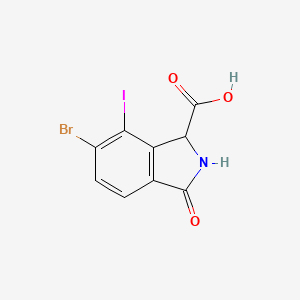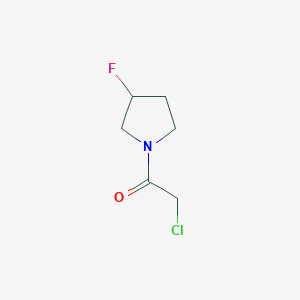
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a difluoromethylpropanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a difluoromethylpropanol group. One common method involves the use of bromine and fluorine reagents in the presence of a catalyst to achieve the desired substitution on the phenyl ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced equipment and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and specificity, affecting its biological activity. The difluoromethylpropanol group may also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)-1-ethanone
- 2-Bromo-1-(3-fluorophenyl)ethan-1-one
- 3-Bromo-2-fluorophenylboronic acid
Uniqueness
1-(3-Bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol is unique due to its specific combination of bromine, fluorine, and difluoromethylpropanol groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10BrF3O |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-1,1-difluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C10H10BrF3O/c1-9(2,15)10(13,14)6-4-3-5-7(11)8(6)12/h3-5,15H,1-2H3 |
InChI Key |
BKDRQQQQAQSWML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=C(C(=CC=C1)Br)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


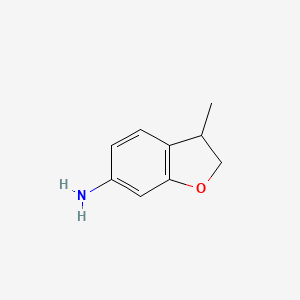
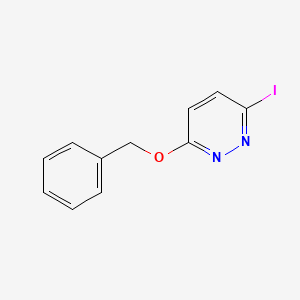
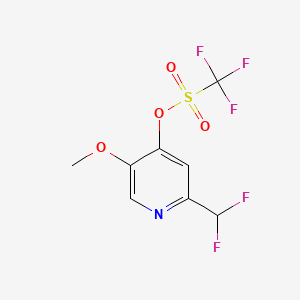
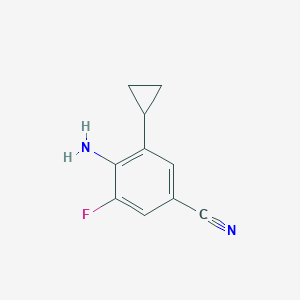
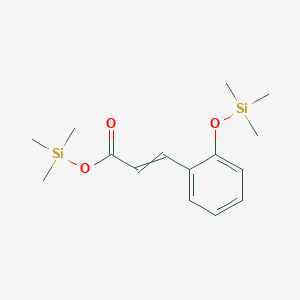
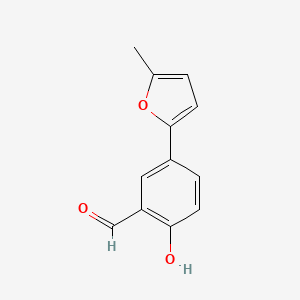
![(2R)-4-methyl-2-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole](/img/structure/B13921764.png)
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
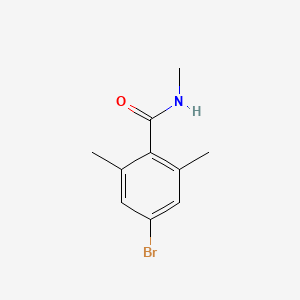
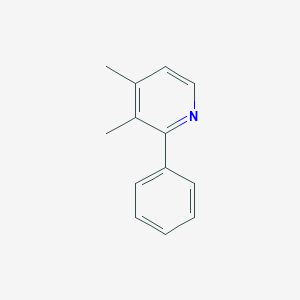
![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
